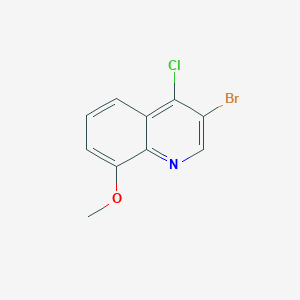
4-Acetylphenylisothiocyanat
Übersicht
Beschreibung
1-(4-Isothiocyanatophenyl)ethanone, also known as 4-Acetylphenyl isothiocyanate, is a chemical compound with the molecular formula C9H7NOS . It is a secondary metabolite found in some plants .
Molecular Structure Analysis
The molecular weight of 1-(4-Isothiocyanatophenyl)ethanone is 177.22 g/mol. Its InChI code is 1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 .Wissenschaftliche Forschungsanwendungen
Herstellung von Isocyanat-behandeltem Graphenoxid (iGO)
4-Acetylphenylisothiocyanat kann zur Herstellung von Isocyanat-behandeltem Graphenoxid (iGO) verwendet werden . Graphenoxid ist ein Material, das in den letzten Jahren aufgrund seiner einzigartigen Eigenschaften, wie z. B. hoher Oberfläche, ausgezeichneter thermischer und elektrischer Leitfähigkeit sowie mechanischer Festigkeit, großes Interesse geweckt hat. Die Behandlung mit Isocyanaten kann diese Eigenschaften weiter verbessern, wodurch es für verschiedene Anwendungen wie Energiespeicherung, Sensoren und Nanocomposite geeignet wird.
Synthese von Carbamaten
Diese Verbindung kann bei der Synthese von Carbamaten verwendet werden . Carbamate sind organische Verbindungen, die von Carbaminsäure abgeleitet sind und breite Anwendung in der Medizin und Landwirtschaft finden. Sie werden als Insektizide, Fungizide, Herbizide eingesetzt und haben auch pharmazeutische Anwendungen.
Synthese von Thiophenen
This compound kann in der Eintopf-Dreikomponentenreaktion von Acetylaceton, Arylisothiocyanat und 2-Chlormethyl-Derivaten verwendet werden, um Thiophene zu erhalten . Thiophene sind schwefelhaltige heterozyklische Verbindungen, die in verschiedenen Bereichen wie Pharmazie, Agrochemie und Materialwissenschaften eine wichtige Rolle spielen.
Antibakterielle Eigenschaften
Die mit this compound synthetisierten Produkte wurden auf ihre antibakteriellen Eigenschaften untersucht . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer antibakterieller Wirkstoffe.
Materialwissenschaft
Das mit this compound hergestellte Isocyanat-behandelte Graphenoxid (iGO) kann auf dem Gebiet der Materialwissenschaften eingesetzt werden . Die einzigartigen Eigenschaften von iGO machen es für die Entwicklung von fortschrittlichen Materialien mit verbesserten mechanischen, thermischen und elektrischen Eigenschaften geeignet.
Pharmazeutische Anwendungen
Die mit this compound synthetisierten Carbamate haben pharmazeutische Anwendungen . Sie können bei der Entwicklung neuer Medikamente für verschiedene therapeutische Zwecke eingesetzt werden.
Safety and Hazards
1-(4-Isothiocyanatophenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H317, and H332 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye damage, and allergic skin reactions .
Wirkmechanismus
Target of Action
Isothiocyanates, a class of compounds to which 4-acetylphenyl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates in general are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome p450 enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), inhibition of macrophage migration inhibitory factor (mif), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Biochemical Pathways
Isothiocyanates, including 4-Acetylphenyl isothiocyanate, are known to affect various biochemical pathways. They can inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, inhibit MIF, inhibit microtubule polymerization, inhibit metastasis, and affect other pathways involved in chemoprevention .
Result of Action
Isothiocyanates in general are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Eigenschaften
IUPAC Name |
1-(4-isothiocyanatophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKXOESNHIUYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287589 | |
| Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2131-57-9 | |
| Record name | 2131-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2131-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)



![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)

![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)